tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-14(5-8-15-11)6-9-16(10-7-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 |
InChI Key |
CNVRGWXVVPBORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituents, oxidation states, and salt forms. Key examples include:
Table 1: Structural Comparison of Selected Spirocyclic Compounds
Physicochemical Properties
- Molecular Weight: The methyl substituent in the target compound increases molecular weight (254.38 g/mol) compared to non-methylated analogs (e.g., 236406-39-6: 238.33 g/mol) .
- Polarity : Oxo-containing analogs (e.g., 268550-48-7) exhibit higher polarity, impacting chromatographic retention and membrane permeability .
- Stability : Salt forms (e.g., hydrochloride) enhance stability under acidic conditions, critical for oral bioavailability studies .
Biological Activity
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- CAS Number : 1899102-21-6
The compound features a spirocyclic structure that includes two nitrogen atoms and a tert-butyl ester functional group, which contributes to its stability and reactivity in biological systems .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The mechanism involves the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound also displays promising anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal carcinoma cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study evaluated the cytotoxicity of this compound in comparison to the standard chemotherapeutic agent bleomycin. The results indicated that the compound exhibited superior cytotoxicity and apoptosis induction in FaDu cells.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| FaDu | 15 | 20 |
| MCF-7 (Breast) | 18 | 25 |
| A549 (Lung) | 22 | 30 |
This data underscores the potential of this compound as an effective anticancer agent .
The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets within cells. The spirocyclic arrangement facilitates binding to active sites on enzymes or receptors, thereby modulating their activity.
Ongoing studies aim to elucidate the specific cellular pathways influenced by this compound, with preliminary findings suggesting involvement in apoptosis signaling pathways and inhibition of cell proliferation .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, which may enhance understanding of its biological activity:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 336191-17-4 | 0.98 |
| (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 236406-22-7 | 0.98 |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 236406-49-8 | 0.96 |
These compounds exhibit varying degrees of biological activity based on their structural features and functional groups .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of spirocyclic ketones with tert-butyl chloroformate. Key steps:
Reaction Setup : Reflux in ethanol or methanol (60–80°C) for 8–12 hours to ensure complete conversion .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Characterization : Confirmed via ¹H/¹³C NMR, IR, and mass spectrometry (e.g., molecular ion peak at m/z 254.33 matches theoretical mass ).
Q. How is the molecular structure of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Optional for absolute configuration verification (not explicitly reported in evidence but recommended for novel derivatives).
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?
Methodological Answer:
-
Comparative Analysis :
-
Experimental Design :
- Conduct parallel assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C).
- Use molecular dynamics simulations to model interactions with target proteins .
Q. How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Parameter Screening :
- Temperature : Higher temperatures (70–80°C) improve kinetics but may increase side products.
- Catalyst : Add 0.1–1 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Quality Control :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Use inline FTIR to track carbonyl (C=O) peak reduction at ~1700 cm⁻¹ .
Q. What strategies validate the compound’s mechanism of action in therapeutic contexts?
Methodological Answer:
- In Vitro Assays :
- Binding Studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) with target receptors .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation via flow cytometry .
- In Silico Modeling :
Data Contradiction Analysis
Q. How to address discrepancies in reported spectral data for spirocyclic derivatives?
Methodological Answer:
- Root Causes :
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
